REACTION_CXSMILES
|
[C:1](Cl)(=[O:3])[CH3:2].[CH:5]([Si:8]([CH:22]([CH3:24])[CH3:23])([CH:19]([CH3:21])[CH3:20])[N:9]1[C:13]2=[N:14][CH:15]=[C:16]([NH2:18])[CH:17]=[C:12]2[CH:11]=[CH:10]1)([CH3:7])[CH3:6].[Cl-].[NH4+].C(OCC)(=O)C>CN(C)C1C=CN=CC=1.N1C=CC=CC=1>[CH:22]([Si:8]([CH:5]([CH3:7])[CH3:6])([CH:19]([CH3:21])[CH3:20])[N:9]1[C:13]2=[N:14][CH:15]=[C:16]([NH:18][C:1](=[O:3])[CH3:2])[CH:17]=[C:12]2[CH:11]=[CH:10]1)([CH3:24])[CH3:23] |f:2.3|
|
Name
|
|
Quantity
|
75 μL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
230 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Si](N1C=CC=2C1=NC=C(C2)N)(C(C)C)C(C)C
|
Name
|
|
Quantity
|
5 mg
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at RT for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The separated aqueous layer was extracted with ethyl acetate (3×25 mL)
|
Type
|
CUSTOM
|
Details
|
the combined organic layers were dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to provide an oil which
|
Type
|
CUSTOM
|
Details
|
was purified by preparative HPLC
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)[Si](N1C=CC=2C1=NC=C(C2)NC(C)=O)(C(C)C)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 140 mg | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 52.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |